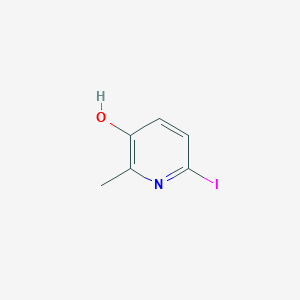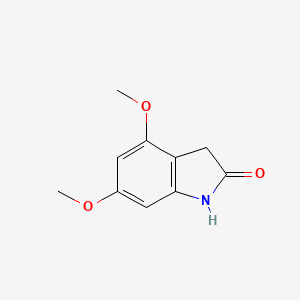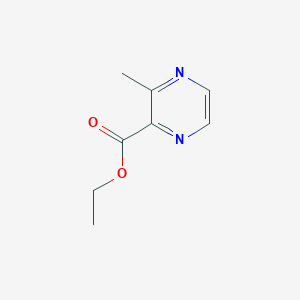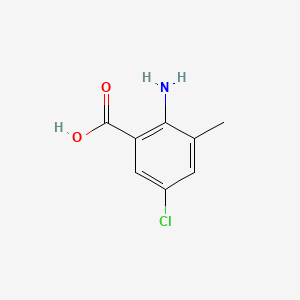
2-Methyl-3-hydroxy-6-iodopyridine
Vue d'ensemble
Description
2-Methyl-3-hydroxy-6-iodopyridine (2M3HI) is an organic compound with a molecular formula of C6H7INO. It is a colorless, crystalline solid that is soluble in water and has a melting point of 105°C. 2M3HI is a common component of pharmaceuticals, cosmetics, and other products, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
Retinoprotective Applications
Although not directly related to 2-Methyl-3-hydroxy-6-iodopyridine, the study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate demonstrates the potential of structurally related pyridine derivatives in pharmacology. Specifically, it has been shown to improve retinal microcirculation and resistance to ischemia in a rat model, suggesting a promising area for further investigation into related compounds for ocular health benefits (Peresypkina et al., 2020).
Iodination and Derivative Formation
The iodination process of pyridine derivatives, such as 2-benzyl-3-hydroxypyridine leading to 6-iodo and 4,6-diiodo derivatives, showcases the chemical modifications possible with pyridine structures, including this compound. This chemical maneuverability opens the door to creating a wide array of iodinated pyridine compounds for further study and application in various fields (Smirnov et al., 1972).
Ligand Chemistry and Coordination Compounds
The coordination chemistry of 2-pyridone and its derivatives, including those substituted at the 6-position, highlights the role of these compounds as bridging ligands akin to carboxylates in creating dimeric and polymetallic complexes. This aspect of pyridine derivatives emphasizes their significance in the development of new materials and the study of metal-metal bonding, providing a foundation for the exploration of this compound in similar contexts (Rawson & Winpenny, 1995).
Synthesis of Heterocyclic Compounds
The synthesis of imidazo[1,2-a]pyridines, important in medicinal chemistry and material science, demonstrates the utility of pyridine derivatives in generating 'drug prejudice' scaffolds. This underscores the chemical versatility and importance of compounds like this compound in synthesizing biologically active and structurally complex heterocycles (Bagdi et al., 2015).
Propriétés
IUPAC Name |
6-iodo-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIFHCTXFFMUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479917 | |
| Record name | 2-METHYL-3-HYDROXY-6-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848952-39-6 | |
| Record name | 2-METHYL-3-HYDROXY-6-IODOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)


![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)





![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)
